molecular formula C10H15FN2O2S B3306154 N-(3-amino-4-fluorophenyl)butane-1-sulfonamide CAS No. 926226-31-5

N-(3-amino-4-fluorophenyl)butane-1-sulfonamide

Cat. No.: B3306154
CAS No.: 926226-31-5
M. Wt: 246.3 g/mol
InChI Key: WLQGBSOUOXDPOM-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Classes: Sulfonamides and Fluorinated Aryl Amines

The properties and potential applications of N-(3-amino-4-fluorophenyl)butane-1-sulfonamide are best understood by examining its constituent chemical classes.

Sulfonamides: The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry. nih.gov Compounds containing this group, often referred to as sulfa drugs, were among the first effective antibacterial agents. nih.gov Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. mdpi.com Beyond their antibacterial properties, sulfonamides exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and diuretic effects. researchgate.netbiolmolchem.com The sulfonamide group is known for its chemical stability and its ability to participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. biolmolchem.com

Fluorinated Aryl Amines: The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence in an aromatic ring, as seen in the 4-fluoroaniline (B128567) moiety of the target compound, can influence the molecule's acidity, basicity, metabolic stability, and lipophilicity. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the fluorine atom can engage in unique non-covalent interactions, such as orthogonal multipolar interactions and hydrogen bonds, which can enhance binding affinity to target proteins. nih.gov

Rationale for Academic Investigation of the Compound's Molecular Framework

The molecular framework of this compound is a subject of academic interest for several key reasons:

Structure-Activity Relationship (SAR) Studies: This compound can serve as a scaffold for the synthesis of a library of related derivatives. By systematically modifying the substituents on the aromatic ring or the alkyl chain of the sulfonamide, chemists can investigate the structure-activity relationships, which is a fundamental practice in drug discovery. mdpi.com

Probe for Biological Systems: The unique electronic and steric properties imparted by the fluorine atom make this compound and its analogs potentially useful as probes to study the active sites of enzymes and receptors.

Overview of Advanced Research Methodologies Employed in its Study

The study of a compound like this compound involves a range of sophisticated research methodologies for its synthesis and characterization.

Synthesis: The synthesis of this compound would typically involve the reaction of 4-fluoro-3-nitroaniline (B182485) with butane-1-sulfonyl chloride, followed by the reduction of the nitro group to an amino group. Modern synthetic methods often employ catalysts to improve yield and selectivity. biolmolchem.com

Structural Characterization: A variety of spectroscopic techniques are essential for confirming the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the precise determination of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H stretches of the amine and sulfonamide, the S=O stretches of the sulfonamide, and the C-F stretch. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps to confirm its elemental composition.

Purity and Physicochemical Properties:

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.

Detailed Research Findings

Interactive Data Tables

Below are interactive tables that provide an overview of the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.5 - 7.5m
NH₂3.5 - 4.5s (broad)
SO₂NH7.0 - 8.0s (broad)
CH₂ (alpha to SO₂)3.0 - 3.5t
CH₂ (beta to SO₂)1.6 - 2.0m
CH₂ (gamma to SO₂)1.3 - 1.6m
CH₃0.8 - 1.0t
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
CarbonPredicted Chemical Shift (ppm)
Aromatic C-F150 - 160 (d, JC-F ≈ 240 Hz)
Aromatic C-N140 - 150
Aromatic C-S130 - 140
Aromatic CH110 - 130
CH₂ (alpha to SO₂)50 - 60
CH₂ (beta to SO₂)25 - 35
CH₂ (gamma to SO₂)20 - 25
CH₃10 - 15
Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H (amine)3300 - 3500Medium
N-H (sulfonamide)3200 - 3300Medium
C-H (aromatic)3000 - 3100Weak
C-H (aliphatic)2850 - 2960Medium
S=O (asymmetric stretch)1300 - 1350Strong
S=O (symmetric stretch)1140 - 1180Strong
C-F1000 - 1400Strong

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQGBSOUOXDPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for N 3 Amino 4 Fluorophenyl Butane 1 Sulfonamide

Established and Emerging Synthetic Routes to the Core Structure

The primary strategy for the synthesis of N-(3-amino-4-fluorophenyl)butane-1-sulfonamide hinges on the coupling of two key precursors: a reactive form of the butane-1-sulfonamide moiety and a suitably protected 4-fluoroaniline (B128567) derivative. A common and effective approach involves the reaction of butane-1-sulfonyl chloride with a protected aminofluorophenyl precursor, followed by a deprotection step to reveal the final amino group.

A representative synthetic scheme involves the initial reaction of 4-fluoro-3-nitroaniline (B182485) with butane-1-sulfonyl chloride. This is followed by the selective reduction of the nitro group to an amine, yielding the target compound. This two-step process is advantageous as it circumvents potential side reactions that could occur with the more reactive amino group.

Precursor Synthesis and Strategic Derivatization of Butane-1-sulfonamide Moiety

The key precursor for the sulfonamide portion of the molecule is butane-1-sulfonyl chloride. This reactive intermediate is typically prepared from butane-1-thiol through an oxidative chlorination process. The thiol is oxidized in the presence of chlorine and water to yield the corresponding sulfonyl chloride. This method provides a reliable route to the necessary electrophile for the subsequent sulfonylation reaction.

The butane-1-sulfonamide moiety itself can be synthesized, though it is the sulfonyl chloride that is the crucial reactant in forming the N-aryl sulfonamide bond. The strategic derivatization to the sulfonyl chloride is a critical step that activates the sulfonamide for reaction with the aromatic amine.

Reaction Mechanisms and Optimization of Conditions for Formation of the Fluorophenylamine Linkage

The formation of the sulfonamide bond between butane-1-sulfonyl chloride and the aminofluorophenyl precursor proceeds via a nucleophilic substitution reaction at the sulfur atom. The nitrogen atom of the amine (or its protected form) acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the N-S bond.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the product. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed to avoid side reactions.

A key strategic consideration is the use of 4-fluoro-3-nitroaniline as the starting material for the fluorophenylamine portion. The electron-withdrawing nitro group deactivates the aromatic ring, which can influence the reactivity of the amino group. More importantly, it allows for the sulfonylation to occur without interference from a free amino group that could lead to undesired side products. The subsequent reduction of the nitro group to an amine is a well-established transformation, often accomplished using reducing agents such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media.

Optimization of the reaction conditions involves careful control of temperature, reaction time, and the stoichiometry of the reactants and base. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of completion and to minimize the formation of impurities.

Regioselective Functionalization Strategies for the Aminofluorophenyl Ring

The specific substitution pattern of the aminofluorophenyl ring is crucial for the identity of the final compound. The synthesis of the required precursor, 4-fluoro-3-nitroaniline, relies on regioselective nitration of 4-fluoroaniline. The directing effects of the fluorine and amino (or a protected form) substituents guide the incoming nitro group to the desired position.

Alternatively, starting from a difluoronitrobenzene, a regioselective nucleophilic aromatic substitution (SNAr) reaction can be employed. For instance, reacting 1,2-difluoro-4-nitrobenzene with ammonia (B1221849) or a protected amine source could potentially yield the desired 2-amino-4-fluoronitrobenzene intermediate, which can then be carried forward in the synthesis. The regioselectivity of such reactions is governed by the electronic effects of the substituents on the aromatic ring.

Methodologies for Analog Generation and Diversification

The core structure of this compound provides a scaffold that can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of materials. Diversification can be achieved by modifying the amino group or the sulfonamide moiety.

Synthesis of Derivatives via Modifications of the Amino Group

The primary amino group on the fluorophenyl ring is a versatile handle for derivatization. Standard organic transformations can be employed to introduce a wide variety of functional groups.

N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of linear, branched, or cyclic alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common method for introducing a range of acyl groups, including those with additional functionalization.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the amino group and an aryl or heteroaryl halide.

Modification ReactionReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, base (e.g., K₂CO₃)Secondary or tertiary amine
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH₃CN)Secondary or tertiary amine
N-AcylationAcyl chloride/anhydride, base (e.g., pyridine)Amide
N-ArylationAryl halide, Pd or Cu catalyst, baseSecondary arylamine

Synthesis of Derivatives via Alterations of the Sulfonamide Moiety

The sulfonamide moiety also presents opportunities for diversification, although modifications here are generally more complex than at the amino group.

Modification of the Butyl Chain: Analogs with different alkyl chains can be synthesized by starting with the corresponding alkylsulfonyl chloride in the initial coupling step. This allows for variation in the length, branching, and substitution of the alkyl group.

N-Alkylation/Arylation of the Sulfonamide: The hydrogen on the sulfonamide nitrogen can also be substituted. This typically requires stronger bases and more reactive electrophiles compared to the arylamine. Reactions with alkyl halides or aryl halides under appropriate conditions can yield N-substituted sulfonamides.

Modification SiteSynthetic StrategyPotential for Diversification
Butyl ChainUtilize different alkanesulfonyl chlorides (e.g., propane-1-sulfonyl chloride, pentane-1-sulfonyl chloride) in the initial synthesis.Variation in chain length, branching, and incorporation of functional groups on the alkyl chain.
Sulfonamide NitrogenN-alkylation or N-arylation using appropriate electrophiles and bases after the initial sulfonamide formation.Introduction of a wide range of alkyl or aryl substituents on the sulfonamide nitrogen.

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The growing emphasis on sustainable chemical manufacturing has spurred significant research into the application of green chemistry principles to reduce the environmental impact of pharmaceutical synthesis. The production of this compound and its analogs, key intermediates in various research and development areas, is a prime candidate for such eco-friendly methodological advancements. Traditional synthetic routes for sulfonamides and fluorinated aromatic compounds often rely on hazardous reagents, volatile organic solvents (VOCs), and energy-intensive conditions. sci-hub.seresearchgate.netrsc.org This section explores the application of green chemistry principles to establish more sustainable synthetic pathways for this compound, focusing on solvent choice, alternative reaction conditions, and safer reagents.

The core structure of this compound consists of a sulfonamide linkage between a butanesulfonyl group and a 4-fluoro-1,3-phenylenediamine moiety. Greener synthetic strategies can be applied to both the formation of the sulfonamide bond and the synthesis of the fluorinated aniline (B41778) precursor.

A significant focus of green sulfonamide synthesis is the replacement of conventional organic solvents with more environmentally benign alternatives. sci-hub.se Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. rsc.org Research has demonstrated facile and efficient sulfonamide synthesis in aqueous media, often using simple bases like sodium carbonate to control pH and scavenge the HCl byproduct. sci-hub.sersc.org This approach eliminates the need for hazardous organic bases and simplifies product isolation, which can often be achieved by simple filtration after acidification. rsc.org

Polyethylene glycol (PEG), particularly PEG-400, has also emerged as a recyclable and non-toxic solvent for sulfonamide synthesis. sci-hub.se Its thermal stability and ability to dissolve a range of organic compounds make it a viable alternative to VOCs. sci-hub.se Furthermore, solvent-free, or "neat," reaction conditions represent the pinnacle of green solvent principles, where reactants are mixed directly without any medium. sci-hub.se These methods minimize waste and can lead to higher reaction efficiency.

The following table summarizes the comparison between traditional and green solvents for sulfonamide synthesis.

Solvent Type Examples Advantages Disadvantages Citation
Traditional Dichloromethane (DCM), Dimethylformamide (DMF)High solubility for reactantsToxic, volatile, environmental persistence rsc.org
Green Water (H₂O)Non-toxic, non-flammable, cheap, readily availablePoor solubility for some organic reactants sci-hub.sersc.org
Green Polyethylene Glycol (PEG-400)Non-toxic, recyclable, thermally stableHigher viscosity, may require heating for removal sci-hub.se
Green Solvent-Free (Neat)No solvent waste, high atom economy, often fasterLimited to liquid or low-melting-point reactants, potential for thermal runaway sci-hub.se

Beyond solvent selection, advancements in reaction methodologies contribute to greener pathways. Metal-free synthesis offers an alternative to potentially toxic and expensive metal catalysts. rsc.org For instance, a three-component reaction using sodium metabisulfite (B1197395) and sodium azide (B81097) provides a metal-free route to primary sulfonamides. rsc.org For the synthesis of this compound, which is a secondary sulfonamide, the classic reaction of an amine with a sulfonyl chloride remains prevalent. Green approaches to this reaction focus on mild conditions, such as performing the synthesis at room temperature to reduce energy consumption. sci-hub.se

The synthesis of the fluorinated precursor, 4-fluoro-1,3-phenylenediamine, also presents opportunities for green innovation. The introduction of fluorine atoms into organic molecules has traditionally involved harsh reagents. acs.org Modern methods are exploring more sustainable alternatives. Visible-light-induced photocatalysis, for example, allows for the difluoroalkylation of anilines under mild, transition-metal-free conditions. acs.org While this specific reaction creates a C-C bond, the principle of using light as a "reagent" reduces the need for aggressive chemical activators. Similarly, mechanochemical synthesis, which involves grinding solid reactants together, provides a solvent-free method for preparing fluorinated intermediates, such as imines, which can be subsequently converted to anilines. mdpi.com

The table below outlines various green approaches applicable to the synthesis of this compound.

Synthetic Step Traditional Method Green Alternative Key Advantages Citation
Sulfonamide Bond Formation Reaction in DMF or DCM with organic baseReaction in water with Na₂CO₃Avoids toxic solvents and reagents; simplified workup sci-hub.sersc.org
Sulfonamide Bond Formation High-temperature reactionReaction at room temperatureReduced energy consumption sci-hub.se
Fluorinated Precursor Synthesis Use of hazardous fluorinating agentsVisible-light photocatalysis for fluorinationMild conditions, avoids harsh reagents acs.org
Intermediate Synthesis Synthesis in organic solventsMechanochemical (solvent-free) synthesisEliminates solvent waste, high efficiency mdpi.com

By integrating these principles—utilizing benign solvents like water, employing mild and solvent-free reaction conditions, and exploring modern catalytic and fluorination techniques—the synthesis of this compound and its analogs can be significantly "greened." These advancements not only reduce the environmental footprint but also align with the increasing demand for sustainable and safe practices in the chemical industry.

Structure Activity Relationship Sar Studies and Rational Molecular Design of N 3 Amino 4 Fluorophenyl Butane 1 Sulfonamide Derivatives

Systematic Derivatization Strategies and Their Impact on Molecular Interactions

Systematic derivatization involves the targeted modification of different parts of the lead compound, N-(3-amino-4-fluorophenyl)butane-1-sulfonamide, to probe its molecular interactions. The key regions for modification include the aminofluorophenyl ring and the butane-1-sulfonamide chain.

The aminofluorophenyl ring is a critical component for potential interactions with a biological target. The nature, position, and size of substituents on this ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity.

Key modifications and their predicted impact include:

Position and Nature of the Amino Group: The amino group (-NH2) at the 3-position is a key hydrogen bond donor. Shifting its position or replacing it with other functional groups (e.g., hydroxyl, methoxy) would likely alter the hydrogen bonding pattern and could either enhance or diminish binding.

Introduction of Additional Substituents: Adding further substituents to the phenyl ring could explore additional binding pockets. For instance, introducing a small alkyl group could probe for hydrophobic interactions, while a polar group could form new hydrogen bonds.

Table 1: Predicted Impact of Substituent Variations on the Aminofluorophenyl Ring

Modification Predicted Effect on Molecular Interactions
Shifting the amino group from the 3- to the 2- or 5-position Altered hydrogen bonding capacity and geometry.
Replacing the 3-amino group with a hydroxyl group Introduction of a hydrogen bond acceptor/donor with different pKa.
Replacing the 4-fluoro group with a chloro or bromo group Increased size and polarizability, potentially leading to stronger van der Waals or halogen bonds.
Replacing the 4-fluoro group with a methyl group Increased lipophilicity and potential for hydrophobic interactions.

Potential modifications and their expected consequences are:

Chain Length: Varying the length of the alkyl chain (e.g., from propane (B168953) to pentane) would alter the molecule's ability to span the distance between binding sites. An optimal chain length is often required for maximal potency.

Branching: Introducing branching on the butane (B89635) chain (e.g., isobutyl or sec-butyl) would increase steric bulk and restrict conformational flexibility. This could lead to more specific interactions if the shape is complementary to the binding site.

Cyclization: Incorporating the alkyl chain into a cyclic structure (e.g., cyclobutanesulfonyl) would significantly reduce the number of rotatable bonds, leading to a more conformationally constrained molecule. This can improve binding affinity by reducing the entropic penalty upon binding.

Table 2: Predicted Effects of Modifications to the Butane-1-sulfonamide Chain

Modification Predicted Effect on Molecular Interactions
Shortening the chain to propane-1-sulfonamide May be too short to bridge key interaction points.
Lengthening the chain to pentane-1-sulfonamide Increased flexibility and potential for hydrophobic interactions, but could also lead to non-specific binding.
Introducing a methyl branch on the butane chain Increased steric hindrance, which could be beneficial or detrimental depending on the target's topology.

The three-dimensional shape of this compound is crucial for its interaction with a specific biological target. Conformational analysis aims to identify the low-energy, biologically active conformation. The molecule possesses several rotatable bonds, particularly in the butane-1-sulfonamide chain and the linkage to the phenyl ring.

The presence of stereocenters, if introduced through derivatization (e.g., by branching the alkyl chain), would have significant implications. Enantiomers often exhibit different biological activities, as they can interact differently with the chiral environment of a protein's binding site. Therefore, the synthesis of stereochemically pure derivatives would be essential to fully elucidate the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For derivatives of this compound, a QSAR model could predict the activity of unsynthesized analogs, thereby guiding further synthetic efforts.

Selection and Derivation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of the chemical structure. For sulfonamide derivatives, relevant descriptors would likely include:

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl ring, partial atomic charges, and dipole moments. These describe the electronic effects of different functional groups.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume. These quantify the size and shape of the molecules.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) or calculated lipophilicity (clogP). These are crucial for describing the molecule's ability to cross cell membranes and interact with hydrophobic pockets.

Quantum Chemical Descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

Development and Validation of Predictive Models for Intermolecular Interactions

Once a set of descriptors is calculated for a series of synthesized and tested derivatives, a mathematical model can be developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The resulting QSAR equation would take the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where D represents the molecular descriptors and c are their coefficients.

The predictive power of the QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and predictive ability within the training set.

External Validation: The model's ability to predict the activity of a set of compounds that were not used in its development is evaluated. A high predictive R² value for the external test set indicates a reliable model.

A validated QSAR model for this compound derivatives would be an invaluable tool for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.

Pharmacophore Elucidation and Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) is a crucial strategy employed in drug discovery when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the analysis of a set of molecules that are known to interact with the target to identify the key structural features responsible for their biological activity.

Identification of Key Structural Features Essential for Molecular Activity

The molecular architecture of this compound presents several key structural features that are likely essential for its molecular activity. These include the 3-amino-4-fluorophenyl ring, the sulfonamide linker, and the n-butyl chain. The systematic modification of these components would be central to any SAR study.

The sulfonamide group is a critical and common feature in a vast array of medicinally active compounds. nih.gov It can act as a hydrogen bond donor through the N-H and a hydrogen bond acceptor via its two oxygen atoms. This dual functionality allows it to form strong and specific interactions with biological targets.

The 3-amino-4-fluorophenyl ring is another pivotal component. The amino group can serve as a hydrogen bond donor and a basic center, potentially forming ionic interactions. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and may also participate in hydrogen bonding or other electrostatic interactions. The relative positions of the amino and fluoro substituents are crucial for defining the molecule's interaction profile.

The n-butyl chain primarily contributes to the molecule's hydrophobicity. This alkyl group can engage in van der Waals interactions and occupy hydrophobic pockets within a binding site. The length and branching of this chain are expected to significantly influence binding affinity and selectivity.

A hypothetical SAR exploration for derivatives of this compound could involve the modifications summarized in the following table:

Modification Site Proposed Modification Anticipated Impact on Activity
Phenyl Ring - Shifting the positions of amino and fluoro groups- Replacing the fluoro group with other halogens (Cl, Br)- Introducing additional substituents- Alteration of electronic properties and hydrogen bonding capacity- Changes in steric hindrance and overall conformation
Amino Group - Acylation or alkylation of the amino group- Replacement with other functional groups (e.g., nitro, hydroxyl)- Modification of basicity and hydrogen bonding potential- Introduction of new interaction points
Sulfonamide Linker - N-alkylation of the sulfonamide nitrogen- Replacement with a reversed sulfonamide or an amide- Alteration of hydrogen bonding capability and conformational rigidity
Butyl Chain - Varying the length of the alkyl chain (e.g., ethyl, hexyl)- Introducing branching or cyclization- Replacing with an aryl group- Modulation of hydrophobicity and steric bulk- Probing the size and shape of the binding pocket

Construction of Pharmacophore Models for this compound Derivatives

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For the derivatives of this compound, a hypothetical pharmacophore model can be constructed based on the key structural features identified.

The essential features of such a model would likely include:

A hydrogen bond donor feature corresponding to the sulfonamide N-H group.

Two hydrogen bond acceptor features from the sulfonyl oxygens.

A hydrogen bond donor feature from the 3-amino group on the phenyl ring.

An aromatic ring feature representing the fluorophenyl moiety.

A hydrophobic feature corresponding to the n-butyl chain.

The spatial arrangement of these features would be critical for optimal interaction with a hypothetical receptor. The distances and angles between these pharmacophoric points would be defined based on the conformational analysis of active derivatives.

The following table outlines a potential pharmacophore model for this class of compounds:

Pharmacophoric Feature Corresponding Chemical Group Type of Interaction
Hydrogen Bond Donor 1 (HD1)Sulfonamide N-HHydrogen Bonding
Hydrogen Bond Acceptor 1 (HA1)Sulfonyl Oxygen 1Hydrogen Bonding
Hydrogen Bond Acceptor 2 (HA2)Sulfonyl Oxygen 2Hydrogen Bonding
Hydrogen Bond Donor 2 (HD2)3-Amino GroupHydrogen Bonding/Ionic
Aromatic Ring (AR)4-Fluorophenyl Ringπ-π Stacking/Aromatic Interactions
Hydrophobic Group (HY)n-Butyl ChainVan der Waals/Hydrophobic Interactions

The development of a robust pharmacophore model would enable virtual screening of large chemical databases to identify novel compounds with the desired activity profile, as well as guide the design of new derivatives with enhanced potency and selectivity. This iterative process of design, synthesis, and biological evaluation, guided by SAR and pharmacophore modeling, is a cornerstone of modern drug discovery.

Molecular Interactions and Mechanistic Insights of N 3 Amino 4 Fluorophenyl Butane 1 Sulfonamide in Vitro and in Silico Investigations

Identification and Characterization of Putative Molecular Targets and Binding Partners

Research into the specific molecular targets of N-(3-amino-4-fluorophenyl)butane-1-sulfonamide is not currently available in the public scientific literature. While the broader class of sulfonamides interacts with various biological targets, extrapolating these to this specific compound without direct experimental evidence would be speculative. nih.govresearchgate.netmdpi.com

In Vitro Enzyme Binding and Inhibition Kinetics

There are no publicly available studies detailing the in vitro enzyme binding and inhibition kinetics of this compound. To characterize its potential as an enzyme inhibitor, researchers would typically perform assays to determine key kinetic parameters.

An example of a standard data table for such an investigation is provided below for illustrative purposes, though it is not populated with data for the compound due to the lack of available research.

Table 1: Illustrative Enzyme Inhibition Kinetics Data No specific data is available for this compound.

Target EnzymeIC₅₀ (μM)Kᵢ (μM)Mechanism of Inhibition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

In Vitro Receptor Ligand Binding Assays

Information regarding the affinity of this compound for specific receptors is not present in the available scientific literature. Receptor ligand binding assays are crucial for identifying and characterizing the interaction of a compound with cell surface or intracellular receptors.

An illustrative data table for receptor binding assays is shown below.

Table 2: Illustrative Receptor Ligand Binding Assay Data No specific data is available for this compound.

Receptor TargetBinding Affinity (Kd, nM)Assay Type
Data Not AvailableData Not AvailableData Not Available

Modulation of Protein-Protein Interactions

There are no published studies investigating the ability of this compound to modulate protein-protein interactions. Such studies are essential for understanding a compound's potential to interfere with or stabilize protein complexes, which can have significant downstream cellular effects.

Advanced Computational Chemistry Approaches

Computational methods such as molecular docking and molecular dynamics are powerful tools for predicting and analyzing the interactions between a small molecule and its biological target. mdpi.com However, no such studies have been published for this compound.

Molecular Docking Simulations for Binding Pose Prediction

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. Without a known molecular target for this compound, these simulations cannot be performed.

An example of a data table that would be generated from such a study is provided below for context.

Table 3: Illustrative Molecular Docking Simulation Results No specific data is available for this compound.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Data Not AvailableData Not AvailableData Not Available

Molecular Dynamics (MD) Simulations for Compound-Target Complex Stability and Conformational Changes

Molecular dynamics simulations provide insights into the stability of a ligand-protein complex over time and can reveal important conformational changes. These studies are contingent on having a plausible binding model, typically derived from molecular docking or experimental structural data, neither of which is available for this compound.

Following a comprehensive search for scientific literature, no specific studies detailing the in vitro and in silico investigations for this compound, as per the requested outline, were found in publicly accessible records. The requested analyses—including Quantum Mechanical calculations, Free Energy Perturbation, investigation of allosteric modulation, specific binding interactions, and modulation of intracellular signaling pathways—appear not to have been published for this particular compound.

Therefore, it is not possible to provide an article with detailed research findings and data tables on these specific topics for this compound. The techniques mentioned are established methods in computational and experimental pharmacology, but their application to this specific molecule has not been documented in the available scientific literature.

Advanced Analytical Techniques in the Research and Characterization of N 3 Amino 4 Fluorophenyl Butane 1 Sulfonamide

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic techniques are indispensable tools for probing the molecular structure of N-(3-amino-4-fluorophenyl)butane-1-sulfonamide. By interacting with the molecule at the atomic and molecular levels, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are predicted for the aromatic protons on the 3-amino-4-fluorophenyl ring and the aliphatic protons of the butane-1-sulfonamide chain. The splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons and help to establish the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-donating amino group and the electron-withdrawing fluoro and sulfonamide groups. The aliphatic carbons of the butane (B89635) chain will appear in a distinct region of the spectrum.

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH 6.8 - 7.5 110 - 150
NH₂ 3.5 - 4.5 N/A
NH (sulfonamide) 8.5 - 9.5 N/A
CH₂ (alpha to S) 3.0 - 3.5 50 - 55
CH₂ (beta to S) 1.6 - 2.0 25 - 30
CH₂ (gamma to S) 1.3 - 1.6 20 - 25

Note: Predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which in turn confirms its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific bonds within the molecule break in a predictable manner.

Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 249.0709
[M+Na]⁺ 271.0528

Note: m/z refers to the mass-to-charge ratio. Predicted values are for the monoisotopic mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino and sulfonamide groups, the S=O bonds of the sulfonamide, the C-N and C-F bonds of the aromatic ring, and the C-H bonds of the aliphatic chain. znaturforsch.comuc.edu

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amino) Symmetric & Asymmetric Stretching 3300 - 3500
N-H (Sulfonamide) Stretching 3200 - 3300
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960
S=O (Sulfonamide) Asymmetric & Symmetric Stretching 1310 - 1350 and 1140 - 1180
C-F Stretching 1100 - 1250

Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis in Research Samples

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its isolation and purification, and for the quantitative determination of its concentration in various samples. High-performance liquid chromatography (HPLC) is the most commonly employed technique for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. nih.gov The retention of the analyte is primarily governed by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. nih.gov

For the analysis of this compound, a C18 column would be a suitable choice. nanobioletters.com The mobile phase would likely consist of a buffered aqueous solution and an organic solvent. The pH of the mobile phase can be adjusted to control the ionization state of the amino group, which in turn affects the compound's retention time. nih.gov Detection is typically achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light. By comparing the peak area of the analyte to that of a known standard, the concentration of this compound in a sample can be accurately determined.

Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV at a wavelength corresponding to the absorbance maximum of the analyte
Flow Rate 1.0 mL/min

| Injection Volume | 10 - 20 µL |

X-ray Crystallography of this compound or its Complexes for Atomic-Level Structural Insights

X-ray crystallography is a technique that provides the most definitive structural information for a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then used to calculate an electron density map, from which the atomic positions can be determined.

The structural information obtained from X-ray crystallography is invaluable for understanding the molecule's conformation, intermolecular interactions (such as hydrogen bonding), and packing in the crystal lattice. This information can be crucial for structure-activity relationship studies and for the design of new molecules with specific properties. While no public crystal structure data for this compound is currently available, this technique remains the gold standard for unambiguous structural determination.

Future Directions and Emerging Research Avenues for N 3 Amino 4 Fluorophenyl Butane 1 Sulfonamide

Exploration of Novel Biological Target Classes for Molecular Intervention

While the initial biological activities of N-(3-amino-4-fluorophenyl)butane-1-sulfonamide and related sulfonamides have been explored, a vast number of biological targets remain to be investigated. Future research will likely focus on moving beyond traditional targets to explore novel classes of proteins and cellular pathways where this compound or its derivatives could exert a therapeutic effect.

The sulfonamide scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide variety of biological targets. tandfonline.com Research has shown that sulfonamide derivatives can be tuned to achieve desired properties and biological activities, targeting mechanisms beyond the classical inhibition of the folate biosynthetic pathway. tandfonline.com For instance, novel sulfonamides have been investigated as anticancer agents targeting protein tyrosine kinases like VEGFR-2, as antidiabetic agents by inhibiting α-glucosidase and α-amylase, and as antibacterial agents with novel mechanisms of action. rsc.orgacs.orgnih.gov

Future research on this compound could systematically screen the compound against diverse panels of biological targets, including:

Protein Kinases: Beyond well-established kinases, there are hundreds of other kinases involved in various diseases, from cancer to inflammatory disorders. acs.org High-throughput kinase profiling could reveal unexpected inhibitory activities.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), are increasingly important drug targets. The structural features of this compound may allow it to interact with the zinc-containing active sites of certain HDAC isoforms. mdpi.com

Ion Channels and G-protein Coupled Receptors (GPCRs): These membrane proteins are crucial for cellular signaling and are targeted by a large percentage of existing drugs. Screening against libraries of these receptors could uncover new therapeutic uses in areas like neuroscience or cardiovascular disease. thermofisher.com

This exploration can be guided by creating hybrid compounds that combine the this compound core with other known pharmacophores to improve interactions with new biological targets. tandfonline.com

Development of Integrated Computational-Experimental Research Platforms

The traditional drug discovery process is often lengthy and expensive. The integration of computational methods with experimental validation offers a powerful paradigm to accelerate research. cadence.com For this compound, building such an integrated platform would be a significant step forward.

These platforms create a continuous feedback loop of design, testing, and learning. llnl.gov A typical workflow would involve:

Computational Design: Using advanced algorithms and physics-based models to predict how derivatives of this compound will interact with specific biological targets. cadence.com This "co-design" process can computationally propose new candidates while simultaneously optimizing for efficacy, safety, and manufacturability. llnl.gov

Experimental Testing: Synthesizing the most promising candidates and testing their effectiveness in laboratory assays. llnl.gov

Machine Learning: Using the experimental data to train machine learning models, which improves the predictive accuracy of the computational tools for the next cycle of design. llnl.govrecursion.com

Platforms like GUIDE (Generative Unconstrained Intelligent Drug Engineering) and Orion exemplify this approach, aiming to significantly reduce the reliance on trial-and-error experimentation. cadence.comllnl.gov By constructing virtual models of biological systems, researchers can gain valuable insights into molecular interactions, such as binding affinity and the dynamic behavior of molecules, before committing to costly and time-consuming physical experiments. cadence.com

Platform ComponentFunctionPotential Application for this compound
Structure-Based Drug Design (SBDD) Utilizes 3D structural information of targets to design molecules with high affinity and selectivity.Design of derivatives that specifically target the active site of a novel protein kinase or enzyme.
Cheminformatics (CI) Manages, analyzes, and manipulates chemical and biological data to guide design.Analysis of structure-activity relationships (SAR) across a library of synthesized derivatives. nih.gov
Molecular Simulations Models the dynamic behavior of the compound and its interaction with the target over time.Predicting the binding stability and conformational changes upon interaction with a receptor. cadence.com
Machine Learning Models Learns from existing data to predict properties of new, unsynthesized molecules.Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to prioritize candidates with favorable drug-like profiles. recursion.com

Application of High-Throughput Screening Methodologies for Derivative Discovery

To explore the chemical space around this compound, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that display a desired biological activity. msu.edu

For this compound, two primary HTS strategies can be employed:

Screening Existing Libraries: The parent compound can be used as a template for similarity searches within large, diverse compound libraries. This can identify commercially available or readily synthesizable molecules with similar structural features that might share or exceed its biological activity. thermofisher.com

Combinatorial Chemistry and HTS of Novel Derivatives: A focused library of derivatives can be created by systematically modifying different parts of the this compound structure. For example, the butane-1-sulfonamide tail or the substituents on the phenyl ring could be varied. This newly created library would then be subjected to HTS against a specific biological target or in a phenotypic screen. acs.org

Phenotypic screening, which identifies compounds based on their effects on cells or organisms rather than a predetermined target, is particularly valuable for discovering compounds with novel mechanisms of action. acs.orgnih.gov An HTS campaign could, for instance, screen a library of derivatives for their ability to kill multidrug-resistant bacteria or to induce apoptosis in cancer cells. acs.orgnih.gov

Screening ApproachDescriptionAdvantage for Derivative Discovery
Target-Based Screening Tests compounds for their ability to interact with a specific, purified biological target (e.g., an enzyme or receptor).Provides direct evidence of molecular interaction and mechanism of action.
Phenotypic Screening Measures the effect of compounds on the phenotype of a cell or organism (e.g., cell death, change in morphology).Can identify compounds with novel mechanisms of action without prior knowledge of the target. nih.gov
Virtual Screening Uses computational methods to screen large compound databases to identify molecules likely to bind to a target.Cost-effective and rapid way to narrow down a large number of compounds to a manageable set for experimental testing. azolifesciences.com

Utilization of Chemoinformatics and Artificial Intelligence in Compound Research and Design

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by transforming vast datasets into actionable knowledge. nih.govpharmafeatures.com These computational tools can be applied throughout the research and design process for this compound and its derivatives.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can predict the activity of newly designed molecules, helping to prioritize which ones to synthesize.

Molecular Fingerprints: These are digital representations of a molecule's structure and properties. AI algorithms can use these fingerprints to rapidly search massive databases for similar compounds or to build predictive models for properties like toxicity or binding affinity. pharmafeatures.com

Generative AI Models: These advanced AI systems can design entirely new molecules from scratch. By learning the underlying rules of chemistry and pharmacology from existing data, generative models can propose novel derivatives of this compound that are optimized for specific properties, such as high potency and low off-target effects. pharmafeatures.com

Predictive ADMET Modeling: In silico ADMET models use computational analysis to predict a compound's absorption, distribution, metabolism, excretion, and toxicity profiles at a very early stage. azolifesciences.com This allows researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-amino-4-fluorophenyl)butane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-amino-4-fluoroaniline using butane-1-sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF. Temperature control (0–5°C) during sulfonylation minimizes side reactions. Post-synthesis, column chromatography with gradients of ethyl acetate/hexane is recommended for purification. Yield optimization can be achieved by adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hours) .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized for biological assays?

  • Methodological Answer : Solubility profiles are determined in polar solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC. Stability studies under varying pH (2–12) and temperatures (4°C, 25°C, 37°C) are conducted via accelerated degradation assays. For example, the sulfonamide group’s hydrolysis susceptibility in acidic/basic conditions can be monitored using LC-MS to identify degradation products .

Q. What spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for fluorophenyl) and sulfonamide linkages (δ 3.0–3.5 ppm for butane chain).
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 261.08 for C₁₀H₁₄FN₂O₂S).
  • FT-IR : Identify key functional groups (S=O stretch at ~1350 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorine substitution at the 4-position influence the compound’s binding affinity in enzyme inhibition studies?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrophobic interactions and hydrogen bonding with target enzymes (e.g., dihydropteroate synthase in antimicrobial studies). Comparative studies with non-fluorinated analogs using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) reveal binding energy differences (ΔG). For example, a 4-fluorophenyl group may improve Ki values by 2–3 fold compared to chloro or hydrogen substituents .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this sulfonamide?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS.
  • Prodrug Design : Modify the sulfonamide group (e.g., tert-butyl ester) to enhance membrane permeability.
  • PK/PD Modeling : Correlate plasma concentration-time profiles with target engagement using compartmental models .

Q. How can crystallography (e.g., SHELX suite) clarify the compound’s 3D structure and interactions with biological targets?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase) and collect X-ray diffraction data (1.5–2.0 Å resolution). Use SHELXL for refinement, focusing on:

  • Hydrogen Bonding : Distance (<3.0 Å) between sulfonamide S=O and active-site residues.
  • Fluorine Interactions : Analyze F···π contacts with aromatic side chains (e.g., Phe, Tyr).
  • Validate models with R-factor (<0.20) and Ramachandran plots (>90% favored regions) .

Q. What computational approaches predict the compound’s ADMET properties, and how do they align with experimental data?

  • Methodological Answer :

  • QSAR Models : Use tools like SwissADME to predict logP (~2.5), solubility (LogS ~-3.5), and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) to assess passive diffusion rates.
  • Experimental Validation : Compare predicted hepatic clearance (e.g., Hepatocyte t½) with in vitro microsomal stability assays .

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N-(3-amino-4-fluorophenyl)butane-1-sulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.